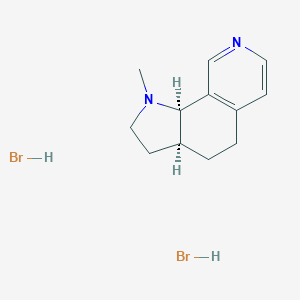
Hmpiq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hmpiq is a synthetic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. This molecule is synthesized using a specific method, and its mechanism of action has been extensively studied. Hmpiq has shown promise in various scientific research applications, and its advantages and limitations for lab experiments have been thoroughly evaluated.
Applications De Recherche Scientifique
Hmpiq has shown promise in various scientific research applications, including drug discovery, bioimaging, and materials science. Hmpiq has been used as a fluorescent probe for imaging mitochondria in live cells, and it has also been used to detect amyloid fibrils in Alzheimer's disease. Additionally, Hmpiq has been used in the development of novel materials, such as metal-organic frameworks and porous organic polymers.
Mécanisme D'action
The mechanism of action of Hmpiq is based on its ability to interact with specific biological targets. Hmpiq has been shown to bind to proteins and nucleic acids, leading to changes in their conformation and function. Additionally, Hmpiq has been shown to interact with membranes, leading to changes in their permeability and fluidity.
Effets Biochimiques Et Physiologiques
Hmpiq has been shown to have various biochemical and physiological effects, depending on the target and concentration. Hmpiq has been shown to induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of bacteria and fungi. Additionally, Hmpiq has been shown to modulate the activity of enzymes and ion channels, leading to changes in cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Hmpiq has several advantages for lab experiments, including its high purity, stability, and versatility. Hmpiq can be easily modified to incorporate different functional groups, making it suitable for various applications. However, Hmpiq also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for Hmpiq, including the development of novel fluorescent probes for imaging biological targets, the synthesis of Hmpiq derivatives with improved properties, and the exploration of Hmpiq's potential in drug discovery and materials science. Additionally, further studies are needed to elucidate the mechanism of action of Hmpiq and its potential side effects in vivo.
Conclusion:
In conclusion, Hmpiq is a synthetic molecule with unique properties and potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure Hmpiq, and its mechanism of action has been extensively studied. Hmpiq has shown promise in various scientific research applications, and its advantages and limitations for lab experiments have been thoroughly evaluated. Further studies are needed to fully explore the potential of Hmpiq in drug discovery, bioimaging, and materials science.
Méthodes De Synthèse
Hmpiq is synthesized using a specific method that involves the reaction of 2,6-dimethylphenol with isatoic anhydride. This reaction results in the formation of Hmpiq, which is a white crystalline solid. The synthesis method has been optimized to produce high yields of pure Hmpiq, making it suitable for various scientific research applications.
Propriétés
Numéro CAS |
151330-10-8 |
|---|---|
Nom du produit |
Hmpiq |
Formule moléculaire |
C12H18Br2N2 |
Poids moléculaire |
350.09 g/mol |
Nom IUPAC |
(3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide |
InChI |
InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H/t10-,12+;;/m0../s1 |
Clé InChI |
RCAGTHIYPMGJKX-VWXHXBRYSA-N |
SMILES isomérique |
CN1CC[C@H]2[C@@H]1C3=C(CC2)C=CN=C3.Br.Br |
SMILES |
CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br |
SMILES canonique |
CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br |
Synonymes |
2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aR-cis)-isomer 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aS-cis)-isomer HMPIQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



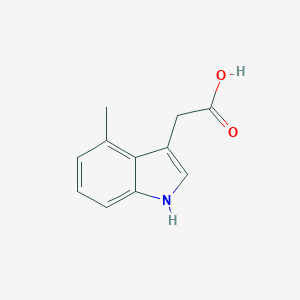
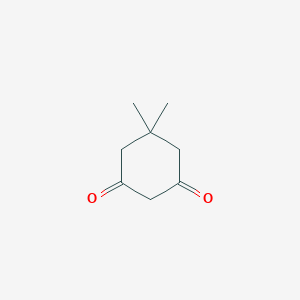
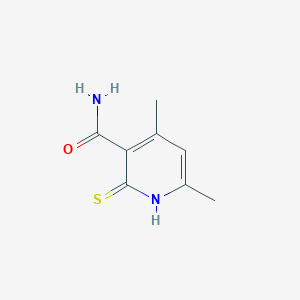
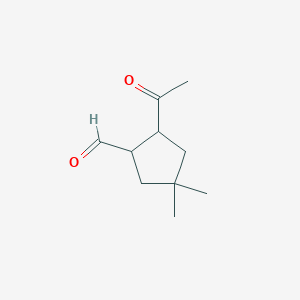
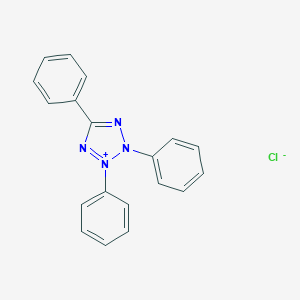
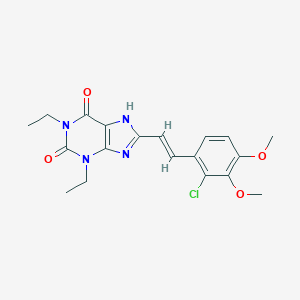
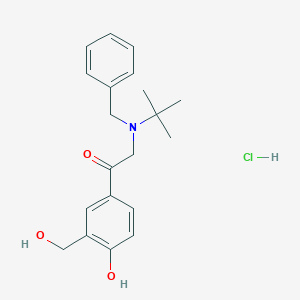
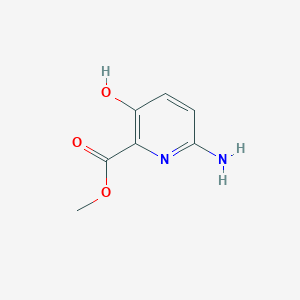




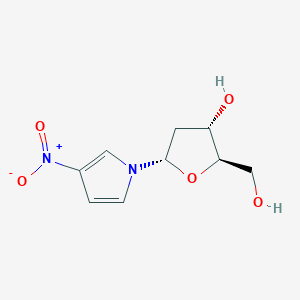
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)